3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine
Overview
Description
3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique structure combining a benzylpiperidine moiety with an imidazopyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields .
Mechanism of Action
Target of Action
The primary target of 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a vital role in cognition. Inhibition of AChE leads to an increase in acetylcholine levels in the brain, which is beneficial in the treatment of Alzheimer’s disease .
Mode of Action
This compound acts as an inhibitor of AChE . By binding to AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This compound also exhibits high selectivity and potency as a GlyT1 inhibitor , which suggests that it may modulate multiple biological targets.
Biochemical Pathways
The increased levels of acetylcholine resulting from AChE inhibition by this compound can enhance cholinergic neurotransmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. The compound’s action as a GlyT1 inhibitor also suggests potential effects on glycine transport, which could influence neurotransmission in the brain .
Pharmacokinetics
The compound’s molecular weight of 25236 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
The inhibition of AChE and potentially GlyT1 by this compound can lead to increased levels of acetylcholine and altered glycine transport in the brain. These changes can enhance neurotransmission and potentially improve cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1-benzyl-4-piperidone.
Introduction of the Imidazopyridine Core: The imidazopyridine core is introduced via a condensation reaction between the piperidine derivative and a suitable pyridine precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Chemical Biology: Employed in the design and synthesis of novel bioactive molecules with potential pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the imidazopyridine core.
3-(Piperidin-4-yl)benzo[d]isoxazole: Contains a piperidine ring but differs in the heterocyclic core structure.
Uniqueness
Its ability to interact with multiple molecular targets makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-5-15(6-3-1)13-21-11-8-16(9-12-21)22-14-20-17-7-4-10-19-18(17)22/h1-7,10,14,16H,8-9,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCBCJLLOQPIRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C2N=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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